molecular formula C17H15NO B2518281 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone CAS No. 85992-59-2

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone

Cat. No. B2518281
CAS RN: 85992-59-2
M. Wt: 249.313
InChI Key: GCAICKMEZCUWNK-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-3-yl)-2-phenylethanone is a compound that can be associated with the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related indole and phenyl compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone, a compound similar to our target molecule, was achieved through a Friedel-Crafts benzoylation followed by side chain bromination, oxidation, and finally Fischer indole cyclization . This method indicates that the synthesis of this compound could potentially follow a similar pathway, starting from simple precursors and employing a sequence of reactions to build the complex structure.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The structure of the target molecule would likely include a methyl group on the indole nitrogen and a phenylethanone side chain. X-ray crystal diffraction is a common technique used to determine the precise structure of such compounds, as seen in the synthesis of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives . This technique could be used to confirm the molecular structure of this compound.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution. The reactivity of the indole ring allows for the introduction of different functional groups, which can significantly alter the compound's properties. For example, the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives involved a condensation reaction . Such reactions are crucial for the modification and functionalization of indole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like this compound are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds. The presence of substituents can affect these properties, as seen in the antioxidant activity of various indole derivatives . Techniques such as IR, NMR, and mass spectroscopy are typically used to characterize these properties .

Scientific Research Applications

Antimicrobial Activity

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone has been explored for its potential in antimicrobial applications. Chauhan et al. (2011) synthesized a series of chalcone derivatives from 2-(1H-indol-1-yl)-1-phenylethanone, which showed significant antimicrobial activity against both bacteria and fungi. This highlights the compound's potential in developing novel antimicrobial agents (Chauhan, Dwivedi, Siddiqi Anees, & Kishore, 2011).

Synthesis and Chemical Reactions

Noland et al. (2018) conducted a study on the condensation reactions of indole with acetophenones, which led to the formation of compounds including this compound. They observed the influence of substituents on the reaction outcome, providing valuable insights into synthetic pathways involving this compound (Noland, Brown, DeKruif, Lanzatella, Gao, Zabronsky, & Tritch, 2018).

Synthesis and Biological Evaluation as Anti-inflammatory Agents

Rehman, Saini, and Kumar (2022) synthesized derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, closely related to this compound. These derivatives were evaluated for their anti-inflammatory activity, demonstrating the compound's potential application in developing anti-inflammatory drugs (Rehman, Saini, & Kumar, 2022).

Corrosion Inhibition in Mild Steel

Verma et al. (2016) studied the use of 3-amino alkylated indoles, such as N-((1H-indol-3-yl)(phenyl)methyl)-N-ethylethanamine, for corrosion inhibition in mild steel. This research demonstrated the effectiveness of compounds structurally similar to this compound in industrial applications like corrosion inhibition (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).

properties

IUPAC Name

1-(1-methylindol-3-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-18-12-15(14-9-5-6-10-16(14)18)17(19)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAICKMEZCUWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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